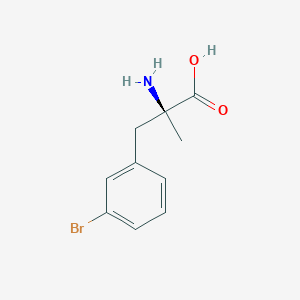

(S)-alpha-Methyl-3-bromophenylalanine

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSKUVWGVFCLY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methyl-3-bromophenylalanine typically involves the bromination of (S)-alpha-Methylphenylalanine. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of (S)-alpha-Methyl-3-bromophenylalanine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: (S)-alpha-Methyl-3-bromophenylalanine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in (S)-alpha-Methyl-3-bromophenylalanine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding phenylalanine derivative without the bromine atom.

Substitution: Formation of azido or cyano derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

(S)-alpha-Methyl-3-bromophenylalanine serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its ability to interact with specific enzymes and receptors makes it a target for drug design and development.

Key Applications:

- Drug Development : It is investigated for its potential as a precursor in synthesizing various therapeutic agents.

- Enzyme Inhibition Studies : The compound's interactions with enzymes can lead to the development of inhibitors for diseases, including cancer and metabolic disorders.

Biological Studies

Research has shown that (S)-alpha-Methyl-3-bromophenylalanine can influence numerous biological pathways, making it relevant for biological and biochemical studies.

Mechanism of Action:

The presence of the bromine atom allows for unique halogen bonding interactions, enhancing binding affinity and specificity towards biological targets. This compound may also undergo metabolic transformations leading to active metabolites that exert biological effects.

Comparative Studies with Analog Compounds

The compound's unique combination of an alpha-methyl group and a bromine atom distinguishes it from related compounds, such as:

| Compound | Key Features |

|---|---|

| (S)-alpha-Methylphenylalanine | Lacks the bromine atom; different reactivity |

| 3-Bromophenylalanine | Similar structure but without the alpha-methyl group |

| (R)-alpha-Methyl-2-bromophenylalanine | Different stereochemistry; may exhibit different activities |

This comparison highlights the distinct chemical reactivity and biological properties of (S)-alpha-Methyl-3-bromophenylalanine, which are not observed in its analogs.

Recent studies have evaluated the effects of (S)-alpha-Methyl-3-bromophenylalanine on various cancer cell lines, revealing its potential as an anti-cancer agent. For instance, a study demonstrated that compounds with similar structures exhibited significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in gastric cancer cells.

Summary of Findings:

| Study Focus | Findings |

|---|---|

| Gastric Cancer Cells | Enhanced anti-cancer activity due to bromine substitution |

| Enzyme Inhibition | Potential role in inhibiting key metabolic enzymes |

Mecanismo De Acción

The mechanism of action of (S)-alpha-Methyl-3-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparación Con Compuestos Similares

(S)-alpha-Methylphenylalanine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

3-Bromophenylalanine: Similar structure but without the alpha-methyl group, affecting its steric properties and interactions.

Uniqueness: (S)-alpha-Methyl-3-bromophenylalanine is unique due to the presence of both the alpha-methyl group and the bromine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.

Actividad Biológica

(S)-alpha-Methyl-3-bromophenylalanine is a phenylalanine analogue that has garnered attention for its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms, and research findings, including case studies and comparative analyses.

Structural Characteristics

(S)-alpha-Methyl-3-bromophenylalanine is characterized by the presence of an alpha-methyl group and a bromine atom at the 3-position of the phenyl ring. This configuration influences its reactivity and biological interactions, making it distinct from other phenylalanine derivatives.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (S)-alpha-Methyl-3-bromophenylalanine | Alpha-methyl group, 3-bromo substituent | Enzyme inhibition, protein modification |

| (S)-alpha-Methylphenylalanine | Alpha-methyl group only | Reduced reactivity |

| 3-Bromophenylalanine | 3-bromo substituent only | Different steric properties |

The biological activity of (S)-alpha-Methyl-3-bromophenylalanine is primarily attributed to its interaction with enzymes and receptors through halogen bonding. The bromine atom enhances binding affinity, which can influence enzyme kinetics and substrate specificity. Studies suggest that the compound may undergo metabolic transformations, producing active metabolites that exert further biological effects .

Enzyme Inhibition

Research indicates that (S)-alpha-Methyl-3-bromophenylalanine can act as an enzyme inhibitor. For example, it has been studied in the context of amino acid dehydrogenases, where it displays altered substrate specificity compared to wild-type enzymes. This property is crucial for designing inhibitors that can modulate metabolic pathways .

Protein Modification

The compound is also investigated for its potential in protein modification. Its unique structure allows for specific interactions with amino acid residues in proteins, which can lead to modifications that alter protein function or stability .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of (S)-alpha-Methyl-3-bromophenylalanine on a specific amino acid dehydrogenase. The results indicated a significant decrease in enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

- Protein Interaction Analysis : Another study utilized surface plasmon resonance to analyze the binding kinetics of (S)-alpha-Methyl-3-bromophenylalanine with various proteins. The findings demonstrated high affinity interactions with specific targets, highlighting its utility in drug design .

Comparative Analysis with Related Compounds

Comparative studies have shown that the presence of both the alpha-methyl group and bromine atom in (S)-alpha-Methyl-3-bromophenylalanine confers unique properties not found in its analogs. For instance:

- (S)-alpha-Methylphenylalanine lacks the bromine atom, resulting in different reactivity patterns.

- 3-Bromophenylalanine does not have the alpha-methyl group, affecting steric interactions and binding dynamics.

These differences underscore the importance of structural features in determining biological activity .

Q & A

Q. What are the recommended synthetic routes for (S)-α-Methyl-3-bromophenylalanine, and how can enantiomeric purity be ensured?

Methodological Answer:

- Synthesis Pathways :

- Asymmetric Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to hydrogenate α-methyl-3-bromocinnamic acid derivatives. This method ensures high enantiomeric excess (ee) by leveraging stereoselective reduction .

- Chiral Auxiliary Approach : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams to direct alkylation at the α-position, followed by bromination at the 3-position of the phenyl ring .

- Purification :

Q. How can researchers optimize the bromination step in synthesizing (S)-α-Methyl-3-bromophenylalanine to minimize byproducts?

Methodological Answer:

- Reaction Conditions :

- Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to regioselectively brominate the phenyl ring at the 3-position. Avoid excess bromine to prevent di- or polybromination .

- Add Lewis acids (e.g., FeCl) to enhance electrophilic substitution selectivity.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) or HPLC (C18 column, UV detection at 254 nm). Quench unreacted brominating agents with NaSO .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing (S)-α-Methyl-3-bromophenylalanine derivatives?

Methodological Answer:

- Common Discrepancies :

- Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify misassignments .

Q. What strategies are effective for resolving conflicting crystallographic and spectroscopic data in stereochemical assignments?

Methodological Answer:

- Multi-Technique Cross-Validation :

- X-ray Crystallography : Determine absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation) .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computational models to confirm chiral centers .

- Electronic Circular Dichroism (ECD) : Correlate Cotton effects with calculated electronic transitions for enantiomer identification .

- Case Study : For α-methyl derivatives, discrepancies between X-ray (planar chirality) and NMR (axial chirality) may arise. Use synchrotron radiation to refine crystallographic data and re-examine coupling constants in .

Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess during scale-up?

Methodological Answer:

- Process Controls :

- Analytical Rigor :

Data Contradiction Analysis

Q. How to resolve contradictions between theoretical and observed reaction yields in bromophenylalanine synthesis?

Methodological Answer:

- Root Causes :

- Quantitative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.